REACTION_CXSMILES
|
[F:1][C:2]([F:24])([F:23])[C:3]([CH2:14][O:15]CC1C=CC=CC=1)([OH:13])[CH2:4][O:5]CC1C=CC=CC=1.CC1C=C2N=C3C(=NC(NC3=O)=O)N(C[C@H](O)[C@H](O)[C@H](O)CO)C2=CC=1C.[H][H]>C(O)C.[Pd]>[F:1][C:2]([F:24])([F:23])[C:3]([OH:13])([CH2:14][OH:15])[CH2:4][OH:5]
|
Name
|
1,1,1-trifluoro-3-[(benzyl)oxy]-2-{[(benzyl)oxy]methyl}-2-propanol
|
Quantity
|
98.9 g
|
Type
|
reactant
|
Smiles
|
FC(C(COCC1=CC=CC=C1)(O)COCC1=CC=CC=C1)(F)F
|
Name
|
|
Quantity
|
1750 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=C2C(=CC1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@@H]([C@@H]([C@@H](CO)O)O)O
|
Type
|
CUSTOM
|
Details
|
The mixture was then stirred under an atmosphere of hydrogen using a Wright valve in a 5 liter hydrogenation vessel
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
), the catalyst was filtered off through a pad of celite
|
Type
|
WASH
|
Details
|
the pad washed with ethanol
|
Type
|
CONCENTRATION
|
Details
|
The filtrate and washings were then concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue azeotroped (×2) with dichloromethane whereupon the residue
|
Type
|
WAIT
|
Details
|
This material was left on the vacuum pump
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC(C(CO)(CO)O)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 48.56 g | |
YIELD: CALCULATEDPERCENTYIELD | 104.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |